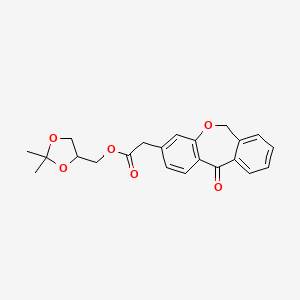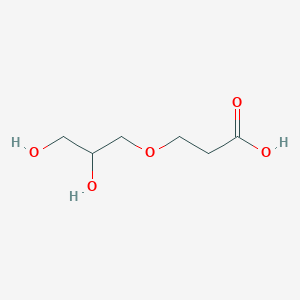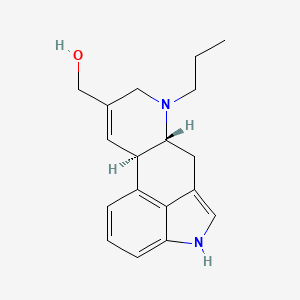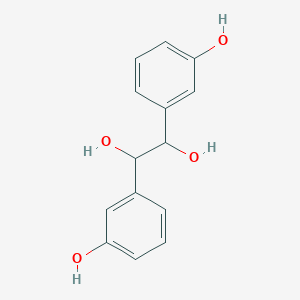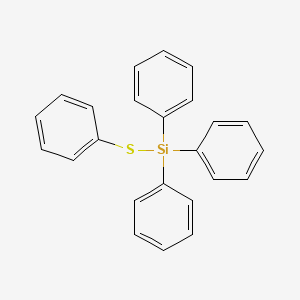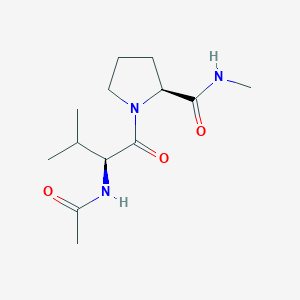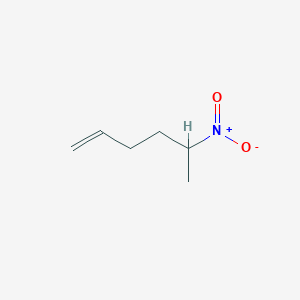
(2S)-2,3-Dihydroxy-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,3-Dihydroxy-3-methylbutanoic acid is an organic compound with the molecular formula C5H10O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Dihydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the use of ozonolysis, where alkenes are cleaved using ozone (O3) to produce carbonyl compounds. This reaction typically involves the formation of an ozonide intermediate, which is then treated with a reducing agent such as dimethyl sulfide or zinc to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale ozonolysis processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,3-Dihydroxy-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, leading to the formation of diverse products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize this compound, leading to the formation of carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles, resulting in the replacement of functional groups.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2S)-2,3-Dihydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders and other medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products .
Mécanisme D'action
The mechanism by which (2S)-2,3-Dihydroxy-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-Hydroxy-2H-chromene-2-carboxylic acid
- (2S)-2-Hydroxyoctanoic acid
- (2R, 3R)-Tartaric acid
- (2S, 3S)-Tartaric acid
Uniqueness
What sets (2S)-2,3-Dihydroxy-3-methylbutanoic acid apart from similar compounds is its specific chiral configuration and the presence of both hydroxyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
63903-90-2 |
|---|---|
Formule moléculaire |
C5H10O4 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
(2S)-2,3-dihydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/t3-/m1/s1 |
Clé InChI |
JTEYKUFKXGDTEU-GSVOUGTGSA-N |
SMILES isomérique |
CC(C)([C@@H](C(=O)O)O)O |
SMILES canonique |
CC(C)(C(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



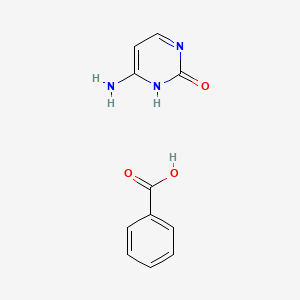
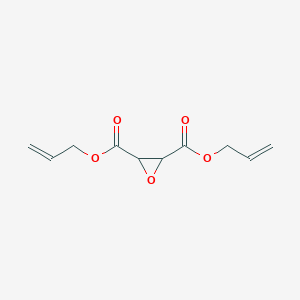
![1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene](/img/structure/B14489091.png)
